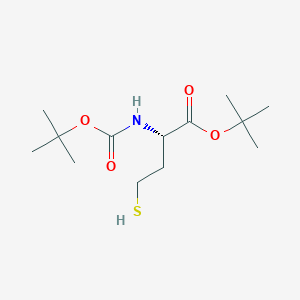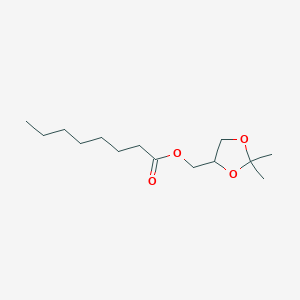
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Octanoate
Übersicht
Beschreibung
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Octanoate is a useful research compound. Its molecular formula is C14H26O4 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Octanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Octanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of β-amino acids
A stereocontrolled synthesis method was developed for the methyl ester of (2 S )-3-amino-2-((4′ S )-2′,2′-dimethyl-1′,3′-dioxolan-4′-yl)propanoic acid from d-glyceraldehyde. This innovative method includes steps like the stereoselective Michael addition and the reduction of intermediates to achieve the target compound. The stereocontrolled transformation of l-glyceraldehyde into a similar compound was also outlined, showcasing the chemical's versatility in synthesizing amino acids with potential applications in pharmaceuticals and material sciences (Fernandez et al., 2006).
Application in Organic Synthesis
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl hexanoate was mentioned as a key component in the preparation of 1-Monoacylglycerols via the Suzuki-Miyaura Reaction, signifying its role in the synthesis of complex organic molecules. This reaction is pivotal in the synthesis of membrane proteins, coupling processes, and ensuring safety and waste disposal in chemical reactions (Yang et al., 2014).
Use in Esterification Reactions
In a study on selective esterifications of primary alcohols in a water-containing solvent, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate showcased its potential as an Oxyma derivative. This compound demonstrated remarkable effectiveness in the esterification of a wide range of carboxylic acids with primary alcohols. The study highlighted its utility in facilitating and enhancing chemical reactions, underscoring the chemical's role in synthetic chemistry and potential industrial applications (Wang et al., 2012).
Antimicrobial Applications
A study on the synthesis of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole- -2,3-dione revealed its use in creating compounds with antimicrobial properties. The synthesized compounds exhibited moderate inhibitory activity against the fungus Candida albicans and some showed activity against Gram-positive bacteria Staphylococcus aureus. This illustrates the potential of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Octanoate in developing new antimicrobial agents (Ramadan et al., 2019).
Eigenschaften
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-4-5-6-7-8-9-13(15)16-10-12-11-17-14(2,3)18-12/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKYAJSVVULZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1COC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Octanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



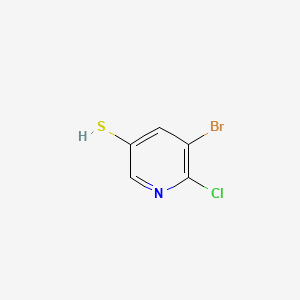

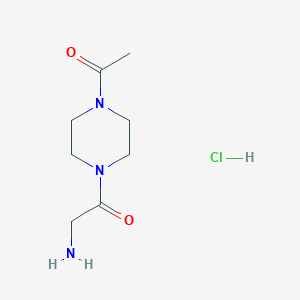
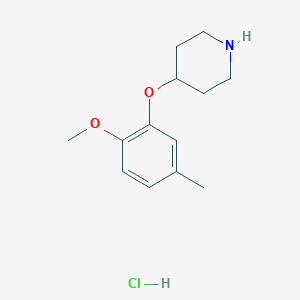
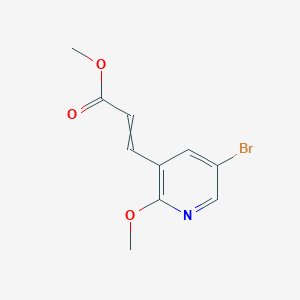
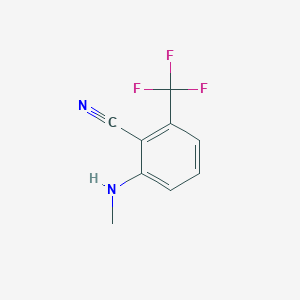
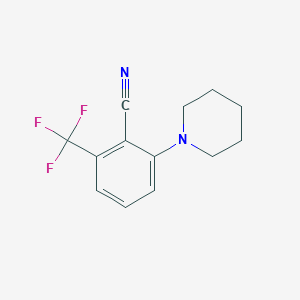
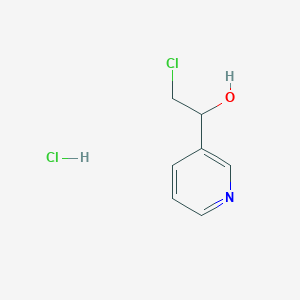
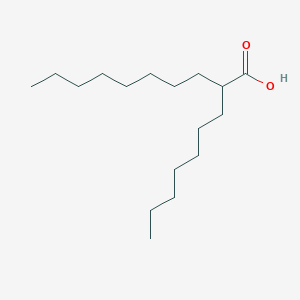

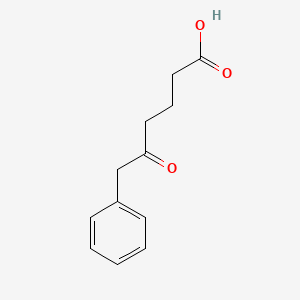
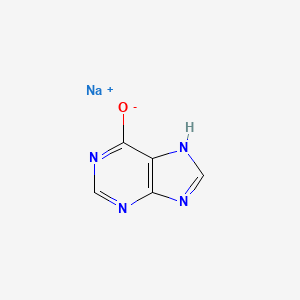
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B8226272.png)
